Theoretical and experimental studies of Ba2SmTaO6 on crystal structure, electronic structure and optical properties
Journal of Materials Chemistry C Pub Date: 2017-12-21 DOI: 10.1039/C7TC05171A
Abstract
The crystal structure, electronic structure and optical properties of Ba2SmTaO6 have been studied by first-principles calculation, including GGA and GGA+U, as well as by experimental methods. The calculated lattice parameters are in good agreement with the previously reported values. First-principles calculation provides considerable insight into the relationship between electronic structure and optical properties. The electronic transitions among O 2p states, Sm 4f states and Ta 5d states play a key role in optical properties, including dielectric function, refractive index, absorption coefficient and reflectance. The results confirmed that both tetragonal and cubic phases of Ba2SmTaO6 have a particularly high reflectance (up to 97% at 1.06 μm). This high reflectance, which is comparable to metallic materials, makes Ba2SmTaO6 a good candidate for potential applications in the anti-infrared radiation area.
![Graphical abstract: Theoretical and experimental studies of Ba2SmTaO6 on crystal structure, electronic structure and optical properties](http://scimg.chem960.com/usr/1/C7TC05171A.jpg)
![Theoretical and experimental studies of Ba2SmTaO6 on crystal structure, electronic structure and optical properties](https://scimg.chem960.com/usr/1/C7TC05171A.jpg)
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